

# 4,6,8-Trichloro-2-methylquinoline CAS number and properties

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## Compound of Interest

Compound Name: 4,6,8-Trichloro-2-methylquinoline

Cat. No.: B073141

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An In-depth Technical Guide to **4,6,8-Trichloro-2-methylquinoline** for Researchers and Drug Development Professionals

**Authored by: A Senior Application Scientist**

## Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring system is a key approach in the development of novel drug candidates. Among the vast family of quinoline derivatives, halogenated quinolines serve as versatile intermediates for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of **4,6,8-Trichloro-2-methylquinoline**, a specific polysubstituted quinoline, with a focus on its chemical properties, synthesis, reactivity, and potential applications in drug discovery and development.

## Core Properties and Identification

**4,6,8-Trichloro-2-methylquinoline** is a crystalline solid, typically appearing yellow. Its fundamental properties are summarized in the table below, providing essential information for its handling, characterization, and use in synthetic chemistry.

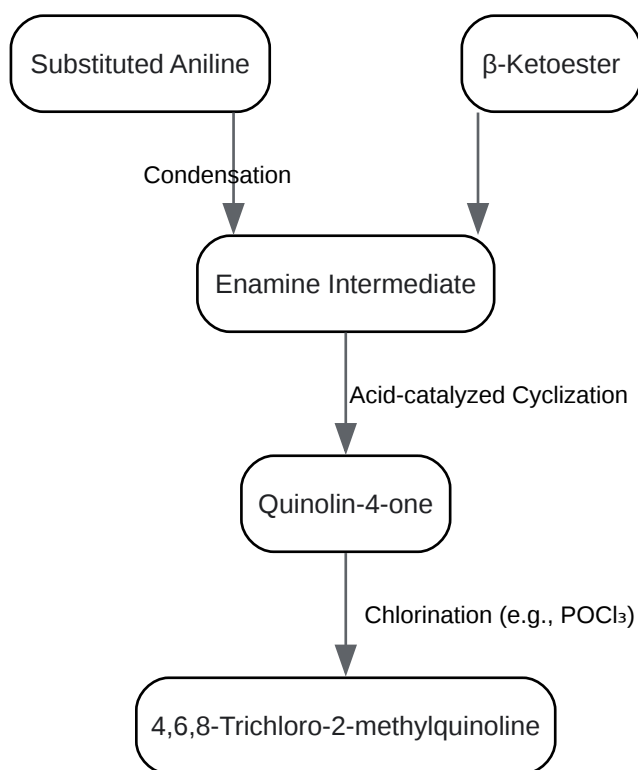
Property	Value	Source(s)
CAS Number	1204-14-4	[3]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> Cl <sub>3</sub> N	[4][5]
Molecular Weight	246.52 g/mol	
IUPAC Name	4,6,8-trichloro-2-methylquinoline	
Physical Form	Yellow Solid	
Purity	96%	
Boiling Point (Predicted)	324.2 ± 37.0 °C	[3]
Density (Predicted)	1.459 ± 0.06 g/cm <sup>3</sup>	[3]
InChI Key	MLCCGRNOVHTMML-UHFFFAOYSA-N	
Canonical SMILES	CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Cl	[5]

## Synthesis and Purification

While a specific, detailed synthetic protocol for **4,6,8-Trichloro-2-methylquinoline** is not readily available in public literature, its synthesis can be logically inferred from established methods for preparing substituted quinolines, such as the Knorr or Gould-Jacobs reactions, followed by chlorination.[6][7]

## Postulated Synthetic Pathway

A plausible synthetic route would commence with a substituted aniline, which undergoes condensation with a  $\beta$ -ketoester to form an enamine intermediate. This intermediate is then cyclized under acidic conditions to form a quinolin-4-one. Subsequent chlorination steps would then yield the final product.



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Caption: Postulated synthetic pathway for **4,6,8-Trichloro-2-methylquinoline**.

## Experimental Protocol: General Synthesis of Chloroquinolines

The following is a generalized, multi-step protocol for the synthesis of chloroquinolines, which can be adapted for the synthesis of **4,6,8-Trichloro-2-methylquinoline**.

Step 1: Synthesis of a Quinolin-4-ol Intermediate (Gould-Jacobs Reaction)[7]

- Mix the appropriately substituted aniline (e.g., 2,4-dichloroaniline) with diethyl ethoxymethylenemalonate.
- Heat the mixture, typically at 100-120°C, to facilitate the initial condensation reaction and removal of ethanol.
- The resulting intermediate is then cyclized at a higher temperature, often in a high-boiling solvent like diphenyl ether, to form the quinoline ring system.

### Step 2: Chlorination of the Quinolin-4-ol[7]

- Treat the quinolin-4-ol intermediate with a chlorinating agent, such as phosphorus oxychloride ( $\text{POCl}_3$ ).
- The reaction is typically heated to reflux to ensure complete conversion of the hydroxyl group to a chloro group.
- After the reaction is complete, the mixture is carefully quenched by pouring it onto crushed ice.
- The solid product is then collected by filtration.

## Purification

Purification of the crude product is essential to remove any unreacted starting materials or byproducts.

### Recrystallization

- The crude solid can be dissolved in a suitable hot solvent (e.g., ethanol) and allowed to cool slowly to form pure crystals.

### Column Chromatography

- For more challenging purifications, silica gel column chromatography can be employed, using a gradient of solvents such as hexane and ethyl acetate to separate the desired product from impurities.[6]

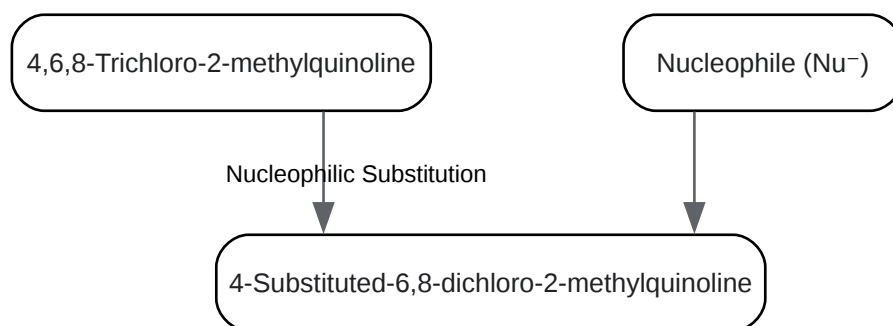
## Reactivity and Potential for Drug Development

The chemical reactivity of **4,6,8-Trichloro-2-methylquinoline** is dominated by the three chloro substituents on the quinoline ring. These chloro groups, particularly at the 4-position, are susceptible to nucleophilic substitution reactions.[8] This reactivity makes it a valuable building block for creating a library of novel quinoline derivatives for drug discovery.

## Nucleophilic Substitution Reactions

The chloro groups can be displaced by a variety of nucleophiles, including:

- Amines: To introduce amino functionalities, which are prevalent in many bioactive molecules. [\[9\]](#)
- Azides: Which can be further converted to amines or used in click chemistry.
- Hydrazines: Leading to hydrazinoquinolines. [\[8\]](#)



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Caption: General scheme for nucleophilic substitution on **4,6,8-Trichloro-2-methylquinoline**.

## Applications in Medicinal Chemistry

The quinoline core is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown a wide range of biological activities. [\[10\]](#) 8-Hydroxyquinoline derivatives, for example, are known to possess antimicrobial, anticancer, and antifungal properties. [\[2\]](#) [\[11\]](#) [\[12\]](#) The ability to functionalize **4,6,8-Trichloro-2-methylquinoline** through its chloro groups allows for the systematic exploration of chemical space around the quinoline core to develop potent and selective therapeutic agents.

## Safety and Handling

**4,6,8-Trichloro-2-methylquinoline** is a hazardous substance and must be handled with appropriate safety precautions. [\[13\]](#)

Hazard Statements: [\[13\]](#)

- H301: Toxic if swallowed.

- H317: May cause an allergic skin reaction.
- H318: Causes serious eye damage.
- H360: May damage fertility or the unborn child.
- H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements:[[13](#)]

- Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.
- Response: If swallowed, immediately call a POISON CENTER or doctor. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
- Disposal: Dispose of contents/container to an approved waste disposal plant.

## Analytical Characterization

The identity and purity of **4,6,8-Trichloro-2-methylquinoline** and its derivatives should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.[[14](#)]
- Elemental Analysis: To confirm the elemental composition.

## Conclusion

**4,6,8-Trichloro-2-methylquinoline** is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. Its rich reactivity, stemming from the three chloro substituents, allows for diverse chemical modifications to explore structure-activity relationships. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective use in research and drug development.

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